BenchChemオンラインストアへようこそ!

6-Bromo-1-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline

Lipophilicity Log P Drug-likeness

6-Bromo-1-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline (CAS 1391067-14-3; MFCD22520970; molecular formula C₁₀H₉BrF₃N; MW 280.08 g/mol) is a dual-substituted tetrahydroisoquinoline (THIQ) building block bearing a bromine atom at the 6-position and a trifluoromethyl group at the 1-position on the saturated isoquinoline core. The compound is commercially supplied at ≥95% purity (HPLC, NMR, GC batch QC) by multiple vendors including Bidepharm, AKSci, ABCR, and GlpBio, with storage recommended at room temperature.

Molecular Formula C10H9BrF3N
Molecular Weight 280.08 g/mol
CAS No. 1391067-14-3
Cat. No. B6306193
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-1-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline
CAS1391067-14-3
Molecular FormulaC10H9BrF3N
Molecular Weight280.08 g/mol
Structural Identifiers
SMILESC1CNC(C2=C1C=C(C=C2)Br)C(F)(F)F
InChIInChI=1S/C10H9BrF3N/c11-7-1-2-8-6(5-7)3-4-15-9(8)10(12,13)14/h1-2,5,9,15H,3-4H2
InChIKeyGRMLKTARKQCXCL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-1-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline (CAS 1391067-14-3): Procurement-Grade Physicochemical and Structural Baseline for Differentiated THIQ Building Block Selection


6-Bromo-1-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline (CAS 1391067-14-3; MFCD22520970; molecular formula C₁₀H₉BrF₃N; MW 280.08 g/mol) is a dual-substituted tetrahydroisoquinoline (THIQ) building block bearing a bromine atom at the 6-position and a trifluoromethyl group at the 1-position on the saturated isoquinoline core . The compound is commercially supplied at ≥95% purity (HPLC, NMR, GC batch QC) by multiple vendors including Bidepharm, AKSci, ABCR, and GlpBio, with storage recommended at room temperature . Its PubChem Compound ID is 130041036, and its InChIKey is GRMLKTARKQCXCL-UHFFFAOYSA-N . The compound is classified under Heterocyclic Building Blocks and is sold exclusively for research and development use . Computed physicochemical profiling via SwissADME yields a consensus Log Pₒ/w of 3.23, topological polar surface area (TPSA) of 12.03 Ų, and predicted ESOL solubility of 0.0447 mg/mL (Log S = −3.8, moderately soluble) .

Why 6-Bromo-1-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline Cannot Be Replaced by Generic Mono-Substituted or Regioisomeric THIQ Analogs


The 6-Br/1-CF₃ dual-substitution pattern on the tetrahydroisoquinoline scaffold creates a unique physicochemical and pharmacological profile that cannot be replicated by interchanging mono-substituted analogs or regioisomers. The 1-CF₃ group is positioned directly adjacent to the secondary amine nitrogen, exerting a pronounced electron-withdrawing effect on the basic center that differs fundamentally from the widely studied 3-CF₃-THIQ chemotype—where the CF₃ group is one carbon removed and influences pKₐ through a distinct inductive pathway [1]. Simultaneously, the 6-bromo substituent provides a versatile synthetic handle for palladium-catalyzed cross-coupling reactions (Suzuki, Heck, Buchwald-Hartwig) and contributes additional lipophilicity and halogen-bonding capacity . Critically, the same CAS registry number (1391067-14-3) is associated with both 6-bromo and 7-bromo regioisomers across different vendor databases, creating an identity verification requirement that renders generic procurement without batch-specific analytical confirmation scientifically inadmissible . These factors—distinct electronic effects at the amine, unique Log P contribution from dual substitution, and regioisomeric ambiguity in the supply chain—collectively preclude simple substitution with 1-CF₃-only, 6-Br-only, or 3-CF₃-7-Br THIQ analogs without compromising experimental reproducibility.

Quantitative Differentiation Evidence for 6-Bromo-1-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline vs. Closest Analogs


Lipophilicity (Consensus Log P) of 6-Br-1-CF₃-THIQ vs. 1-CF₃-THIQ (No Bromine) and 6-Br-THIQ (No CF₃): Additive Contribution of Dual Substitution

The target compound 6-Bromo-1-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline exhibits a SwissADME consensus Log Pₒ/w of 3.23, which is substantially higher than either mono-substituted analog. The 1-CF₃-only analog (CAS 113721-77-0, no bromine) has a reported Log P of 2.76 , while the 6-Br-only analog (CAS 226942-29-6, no CF₃) has a reported Log P ranging from 2.18 to 2.42 . The ΔLog P of +0.47 over the 1-CF₃ analog and +1.05 over the 6-Br analog demonstrates that the combination of both substituents produces an additive increase in lipophilicity beyond what either group contributes alone. For context, the 5-Br-7-CF₃ regioisomer (CAS 1356111-42-6) has a reported Log P of 3.44, while the 7-Br-3-CF₃ regioisomer (CAS 223916-04-9) has an estimated Log P of 3.35 [1], indicating that the 6-Br-1-CF₃ arrangement yields a Log P intermediate among the dual-substituted regioisomers .

Lipophilicity Log P Drug-likeness Physicochemical profiling THIQ SAR

PNMT Inhibitory Potency and Selectivity of the 7-Br-3-CF₃ Regioisomer: Class-Level Inference for the 6-Br-1-CF₃ Analog and Rationale for Divergent Pharmacological Profiling

The closest pharmacologically characterized analog of 6-Bromo-1-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline is the 7-bromo-3-(trifluoromethyl) regioisomer (CHEMBL112964; CAS 223916-04-9), which was evaluated by Grunewald et al. (1999) as compound 16 in a series of selective phenylethanolamine N-methyltransferase (PNMT) inhibitors [1]. This 7-Br-3-CF₃ compound exhibited a PNMT Kᵢ of 0.52 μM (520 nM) against bovine enzyme and 3.2 μM against human PNMT, with an extraordinary α₂-adrenoceptor selectivity ratio (α₂ Kᵢ / PNMT Kᵢ) exceeding 1900-fold [1][2]. The selectivity was mechanistically attributed to steric bulk intolerance at the α₂-adrenoceptor around the 3-position and to the decreased pKₐ of the THIQ amine (from 9.53 for 3-CH₃ to 4.88 for 3-CF₃) induced by the 3-trifluoromethyl group [1][3]. The target compound, bearing the CF₃ at position 1 rather than position 3, places the electron-withdrawing group directly adjacent to the secondary amine nitrogen, which is predicted to produce a distinct pKₐ shift and altered steric profile compared with the 3-CF₃ chemotype. No PNMT or α₂-adrenoceptor affinity data are currently available for the 6-Br-1-CF₃ isomer, representing a critical data gap that precludes direct potency comparison but simultaneously defines a unique pharmacological space warranting de novo profiling [1].

PNMT inhibition α₂-adrenoceptor selectivity Catecholamine biosynthesis THIQ SAR Epinephrine regulation

Computed ADME Profile of 6-Br-1-CF₃-THIQ: Predicted Blood-Brain Barrier Permeation and Cytochrome P450 Inhibition Pattern Distinct from Non-Halogenated THIQ Analogs

In silico ADME profiling of 6-Bromo-1-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline using the SwissADME BOILED-Egg model predicts high gastrointestinal absorption and positive blood-brain barrier (BBB) permeation, placing the compound within the yolk region of the BOILED-Egg plot . The compound is predicted to be a non-substrate of P-glycoprotein (P-gp), indicating reduced likelihood of active efflux at physiological barriers. Among the five major cytochrome P450 isoforms evaluated by SwissADME SVM models, the compound is predicted as an inhibitor of CYP1A2 (Yes) and CYP2D6 (Yes), but not of CYP2C19, CYP2C9, or CYP3A4 (No) . This CYP inhibition fingerprint differs from the 1-CF₃-only analog, for which CYP inhibition data have not been systematically computed under identical SwissADME parameters . The compound passes the Lipinski (Pfizer), Veber (GSK), Egan (Pharmacia), and Muegge (Bayer) drug-likeness filters with no violations, and the Abbott bioavailability score is 0.55 (probability of F > 10% in rat) . No PAINS (Pan Assay Interference Structures) or Brenk structural alerts are flagged, indicating the compound is devoid of known assay-interfering or toxicophoric substructures . The skin permeation coefficient (Log Kₚ) is predicted at −5.76 cm/s .

ADME prediction Blood-brain barrier CYP inhibition SwissADME Drug-likeness

CAS Registry Ambiguity: Identical CAS Number 1391067-14-3 Assigned to Both 6-Bromo and 7-Bromo Regioisomers Across Vendor Databases—Implications for Procurement Identity Verification

A critical procurement consideration for 6-Bromo-1-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline is the documented CAS registry ambiguity. ChemicalBook lists CAS 1391067-14-3 under the primary English name '7-BROMO-1-(TRIFLUOROMETHYL)-1,2,3,4-TETRAHYDROISOQUINOLINE' with '6-Bromo-1-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline' listed only as a synonym . Conversely, Bidepharm, AKSci, ABCR, and GlpBio assign the same CAS number specifically to the 6-bromo regioisomer . The 7-bromo-3-CF₃ regioisomer has its own distinct CAS number (223916-04-9) with a unique InChIKey (PEEKNBLYJJEHJI-UHFFFAOYSA-N) that differs from the target compound's InChIKey (GRMLKTARKQCXCL-UHFFFAOYSA-N) . The SMILES string FC(C1NCCC2=C1C=CC(Br)=C2)(F)F unambiguously defines the 6-bromo substitution . This discrepancy means that procurement based solely on CAS number without verification of the batch-specific analytical certificate (NMR, HPLC) and InChIKey/SMILES cross-check carries a material risk of receiving the unintended 7-bromo regioisomer.

CAS registry Regioisomer identity Quality control Procurement verification Analytical chemistry

Synthetic Accessibility Score of 2.34 and 6-Bromo Handle Enable Efficient Derivatization via Palladium-Catalyzed Cross-Coupling: Comparison with Non-Halogenated THIQ Building Blocks

6-Bromo-1-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline has a SwissADME synthetic accessibility score of 2.34 on a scale from 1 (very easy) to 10 (very difficult), indicating moderate synthetic complexity for a functionalized heterocyclic building block . The 6-bromo substituent serves as a versatile synthetic handle for transition metal-catalyzed cross-coupling reactions including Suzuki-Miyaura (aryl-aryl), Heck (aryl-alkenyl), and Buchwald-Hartwig (aryl-amine) couplings, enabling modular diversification of the THIQ scaffold at the 6-position . The 1-CF₃ group, introduced via visible-light photoredox-catalyzed oxidative coupling of THIQ derivatives with TMSCF₃ as described by Fu et al. (2012), is stable under standard cross-coupling conditions and does not interfere with palladium-catalyzed transformations at the bromine site . This orthogonal reactivity—electrophilic aryl bromide for cross-coupling plus metabolically stable 1-CF₃ group—is not available in non-halogenated THIQ analogs or in 7-bromo regioisomers where the electronic environment at the coupling site differs due to the meta relationship of Br to the CF₃-substituted carbon.

Synthetic accessibility Cross-coupling Building block Suzuki coupling Medicinal chemistry

Differentiated Application Scenarios for 6-Bromo-1-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline Based on Quantitative Evidence


Diversifiable Building Block for Parallel Library Synthesis in CNS-Targeted Medicinal Chemistry Programs

The combination of predicted BBB permeation (BOILED-Egg model: Yes) [1], a synthetic accessibility score of 2.34 [1], and a Pd-coupling-competent 6-bromo handle positions 6-Bromo-1-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline as a preferred diversification point for CNS-focused parallel library synthesis. The consensus Log P of 3.23 [1] falls within the optimal range for CNS drug candidates (typically Log P 2–5), while the 1-CF₃ group contributes metabolic stability without introducing PAINS or Brenk structural alerts [1]. Researchers should prioritize this building block over the 1-CF₃-only analog (Log P 2.76, no cross-coupling handle) when the synthetic plan requires post-coupling diversification, and over the 6-Br-only analog (Log P 2.18, no CF₃) when enhanced lipophilicity and metabolic stability are desired from the outset. The predicted CYP1A2 and CYP2D6 inhibition flags [1] should be noted for downstream ADME-Tox profiling but do not preclude use as a screening library building block.

Pharmacological Probe for Expanding PNMT Selectivity SAR Beyond the 3-CF₃ Chemotype

The Grunewald et al. (1999) demonstration that 7-Br-3-CF₃-THIQ achieves >1900-fold selectivity for PNMT over the α₂-adrenoceptor—driven by 3-CF₃-induced pKₐ reduction and steric bulk intolerance at the α₂-adrenoceptor [1]—creates a strong rationale for evaluating the 6-Br-1-CF₃ isomer as a next-generation PNMT probe. The 1-CF₃ group is predicted to exert a distinct electronic effect on amine basicity due to direct adjacency to the nitrogen, potentially yielding different pKₐ and selectivity profiles compared with the 3-CF₃ series. Investigators studying catecholamine biosynthesis, hypertension, or epinephrine-related disorders should procure this compound for de novo PNMT and α₂-adrenoceptor screening, as the SAR space around 1-substituted CF₃-THIQs remains entirely unexplored in the published PNMT literature [1]. Identity verification via InChIKey (GRMLKTARKQCXCL-UHFFFAOYSA-N) is essential given the documented CAS registry ambiguity with the 7-bromo regioisomer .

Procurement-Quality Benchmark for THIQ Regioisomer Identity Verification Protocols in Compound Management

The documented CAS registry ambiguity—where CAS 1391067-14-3 is assigned to both 6-bromo and 7-bromo-1-CF₃ regioisomers across different authoritative databases [1]—makes this compound an ideal benchmark for validating institutional compound management identity verification workflows. Procurement and compound management teams should use this compound to establish a standard operating procedure requiring (a) vendor-provided batch-specific NMR and HPLC certificates, (b) cross-check of the InChIKey (GRMLKTARKQCXCL-UHFFFAOYSA-N) and SMILES string (FC(C1NCCC2=C1C=CC(Br)=C2)(F)F) against the ordered structure, and (c) independent LC-MS verification upon receipt. This protocol is of heightened importance when sourcing from multiple vendors (Bidepharm, AKSci, ABCR, GlpBio, CymitQuimica) where internal naming conventions may differ. The exercise yields a validated procurement workflow applicable to all halogenated THIQ regioisomers in the compound collection.

Computational Chemistry Benchmark for Validating in Silico pKₐ and Log P Prediction Models on α-CF₃ Amines

The 6-Br-1-CF₃-THIQ scaffold, with its CF₃ group directly attached to the carbon bearing the secondary amine, presents a challenging test case for in silico pKₐ prediction algorithms. While the 3-CF₃-THIQ series has experimentally determined pKₐ values (3-CF₃ pKₐ = 4.88 vs. 3-CH₃ pKₐ = 9.53) [1], the 1-CF₃ isomer has no published experimental pKₐ data. Computational chemistry groups developing or validating pKₐ prediction models (e.g., Jaguar pKₐ, MoKa, Epik) should acquire this compound for experimental pKₐ determination (potentiometric titration or NMR titration) and use the resulting data to benchmark model accuracy for the α-CF₃ amine motif. The consensus Log P of 3.23 from SwissADME (spanning five algorithms: iLOGP 2.4, XLOGP3 3.16, WLOGP 3.75, MLOGP 3.21, SILICOS-IT 3.61) already reveals significant inter-algorithm variance (range: 2.4–3.75), and experimental Log P determination (shake-flask or HPLC method) would provide valuable ground-truth data for lipophilicity model refinement.

Quote Request

Request a Quote for 6-Bromo-1-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.